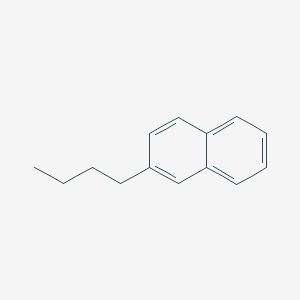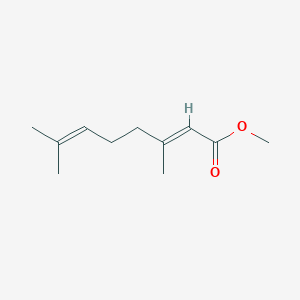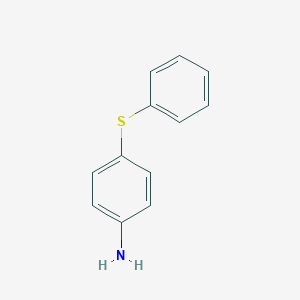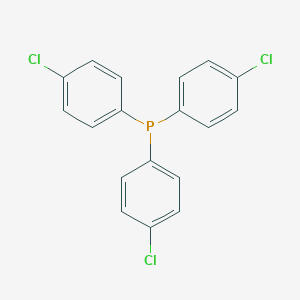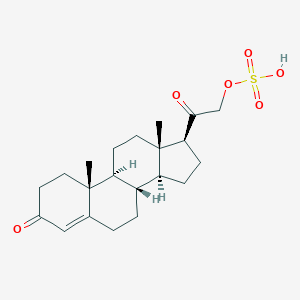
Deoxycorticosterone sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxycorticosterone sulfate (DOCS) is a steroid hormone that is synthesized in the zona fasciculata of the adrenal cortex. It plays an important role in regulating electrolyte balance, blood pressure, and glucose metabolism. DOCS has been studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and obesity.
Mecanismo De Acción
Deoxycorticosterone sulfate acts on the mineralocorticoid receptor (MR) in the kidney, which regulates the reabsorption of sodium and water. Deoxycorticosterone sulfate also acts on the glucocorticoid receptor (GR) in the liver, which regulates glucose metabolism and insulin sensitivity. Deoxycorticosterone sulfate has been shown to increase the expression of several genes involved in glucose metabolism, including glucose transporter 4 (GLUT4) and insulin receptor substrate 2 (IRS2).
Efectos Bioquímicos Y Fisiológicos
Deoxycorticosterone sulfate has several biochemical and physiological effects. It increases the reabsorption of sodium and water in the kidney, which leads to an increase in blood volume and blood pressure. Deoxycorticosterone sulfate also increases the expression of several genes involved in glucose metabolism, which leads to an increase in insulin sensitivity and glucose uptake in the liver and skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deoxycorticosterone sulfate has several advantages for lab experiments. It is readily available and can be synthesized easily. Deoxycorticosterone sulfate is also stable and can be stored for long periods of time. However, there are some limitations to using Deoxycorticosterone sulfate in lab experiments. Deoxycorticosterone sulfate can be expensive, and its effects can be difficult to measure accurately. Deoxycorticosterone sulfate also has a short half-life, which can make it difficult to maintain a steady concentration in cell and animal models.
Direcciones Futuras
There are several future directions for research on Deoxycorticosterone sulfate. One area of interest is the potential therapeutic applications of Deoxycorticosterone sulfate in the treatment of hypertension, diabetes, and obesity. Another area of interest is the role of Deoxycorticosterone sulfate in regulating electrolyte balance and blood pressure in the kidney. Further research is also needed to determine the optimal dosage and administration of Deoxycorticosterone sulfate for therapeutic applications. Finally, more research is needed to understand the molecular mechanisms underlying the effects of Deoxycorticosterone sulfate on glucose metabolism and insulin sensitivity.
Métodos De Síntesis
Deoxycorticosterone sulfate is synthesized from cholesterol in the zona fasciculata of the adrenal cortex. The synthesis process involves several enzymatic reactions, including the conversion of cholesterol to pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA), which is then converted to Deoxycorticosterone sulfate by the enzyme 3β-hydroxysteroid dehydrogenase.
Aplicaciones Científicas De Investigación
Deoxycorticosterone sulfate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects in various cell and animal models. Deoxycorticosterone sulfate has also been investigated for its role in regulating glucose metabolism and insulin sensitivity. Studies have suggested that Deoxycorticosterone sulfate may have potential therapeutic applications in the treatment of hypertension, diabetes, and obesity.
Propiedades
Número CAS |
1420-82-2 |
|---|---|
Nombre del producto |
Deoxycorticosterone sulfate |
Fórmula molecular |
C21H30O6S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H30O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3,(H,24,25,26)/t15-,16-,17-,18+,20-,21-/m0/s1 |
Clave InChI |
PFWWYTIRUGAMOH-YFWFAHHUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |
Sinónimos |
deoxycorticosterone sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



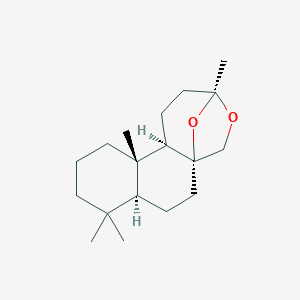
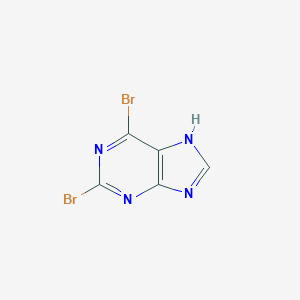
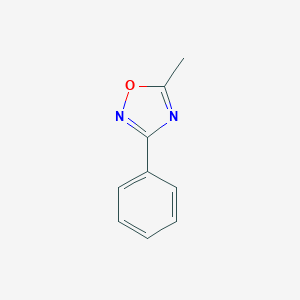
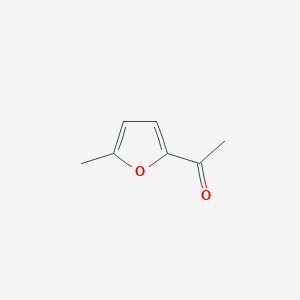
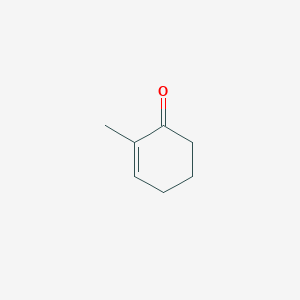
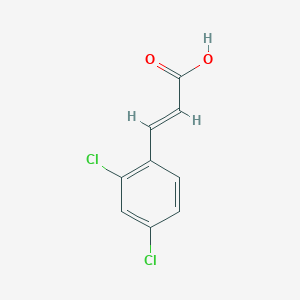
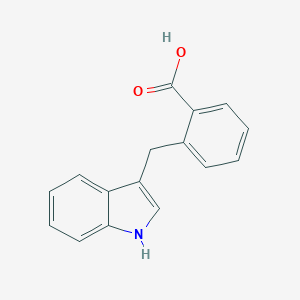
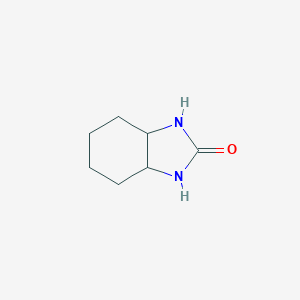
![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)
